- A green method for preparation of Ceftibuten, China, , ,
Cas no 97519-39-6 (ceftibuten)
ceftibuten structure
Product Name:ceftibuten
Numero CAS:97519-39-6
MF:C15H14N4O6S2
MW:410.424860477448
CID:61902
PubChem ID:91246917
Update Time:2025-05-21
ceftibuten Proprietà chimiche e fisiche
Nomi e identificatori
-
- ceftibuten
- Ceftibuten-13C3
- Sch 39720
- 7432S
- antibiotic7432s
- Ceftibutene
- cephalosporin7432-s
- cephem
- cis-ceftibutin
- s7432
- Sch-39720
- 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
- Antibiotic 7432S
- Cedax
- Ceftibuten (SCH 39720)
- Cephalosporin 7432-S
- cis-Ceftibuten
- S 7432
- NCGC00178501-01
- D00922
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
- Ceftibutenum
- (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- Keimax
- DB01415
- C08117
- Ceftibuten hydrate
- (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- BRD-K11124378-002-01-0
- CHEMBL1605
- AKOS005146205
- J01DA39
- (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
- 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
- (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
- Q419521
- EN300-21702502
- CHEBI:3510
- Tox21_111446
- C3391
- SBI-0206740.P001
- CEFTIBUTEN [VANDF]
- ACHN383
- CEFTIBUTEN [MI]
- MFCD00864918
- ACHN-383
- SR-05000001989-1
- Ceftibutene [INN-French]
- BSPBio_002733
- UNII-IW71N46B4Y
- BRD-K11124378-001-04-6
- Ceftibuten (USAN/INN)
- 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
- CEFTIBUTEN [USAN]
- HMS2093K18
- IW71N46B4Y
- Ceftibutenum (INN-Latin)
- Ceftibutene (INN-French)
- BRD-K11124378-335-01-4
- Pharmakon1600-01505207
- (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- DTXSID4045925
- NSC-758925
- 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
- Ceftibuten, Antibiotic for Culture Media Use Only
- AB01563048_01
- Ceftibuteno
- CEFTIBUTIN [VANDF]
- CEFTIBUTEN [WHO-DD]
- HY-B0698
- Ceftibuteno [INN-Spanish]
- PF-07612577 component PF-06264006
- PF-06264006
- (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 97519-39-6
- BRD-K11124378-335-02-2
- DTXCID2025925
- NCGC00178501-04
- 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
- NCGC00095137-01
- BDBM50370586
- CCG-39440
- CEFTIBUTEN [INN]
- Ceftem
- CAS-97519-39-6
- HMS1922L17
- NSC 758925
- 7432-S
- Ceftibutin
- AKOS015854930
- Ceftibuteno (INN-Spanish)
- Ceftibuten [USAN:INN:BAN]
- 97519-39-6 (free)
- SR-05000001989
- NS00001036
- NSC758925
- SCHEMBL37054
- Ceftibutenum [INN-Latin]
- 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
- C-2550
- Ceprifran
- HMS3715P10
- SPECTRUM1505207
- GTPL12029
- Spectrum5_001558
-
- MDL: N/A
- Inchi: 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
- Chiave InChI: UNJFKXSSGBWRBZ-BJCIPQKHSA-N
- Sorrisi: O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O
Proprietà calcolate
- Massa esatta: 410.03500
- Massa monoisotopica: 410.03547653g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 10
- Conta atomi pesanti: 27
- Conta legami ruotabili: 7
- Complessità: 755
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: 12
- XLogP3: -0.3
- Superficie polare topologica: 217Ų
Proprietà sperimentali
- Colore/forma: NA
- Densità: 1.8±0.1 g/cm3
- Punto di fusione: Not available
- Punto di ebollizione: 966.4°C at 760 mmHg
- Punto di infiammabilità: >110°(230°F)
- Indice di rifrazione: 1.762
- Solubilità: Soluble in aqueous solutions. Also soluble in DMSO
- PSA: 216.46000
- LogP: 0.86180
ceftibuten Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Istruzioni di sicurezza: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- RTECS:XI0367220
- Condizioni di conservazione:Please store the product under the recommended conditions in the Certificate of Analysis.
ceftibuten Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876079-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥840.60 | 2022-09-02 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C876079-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥3,405.60 | 2022-09-02 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-10mg |
Ceftibuten |
97519-39-6 | 98% | 10mg |
¥453.00 | 2023-09-09 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci15632-50mg |
Ceftibuten |
97519-39-6 | 98% | 50mg |
¥1857.00 | 2023-09-09 | |
| Chemenu | CM190446-100mg |
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
97519-39-6 | 98% | 100mg |
$361 | 2023-01-06 | |
| Biosynth | FC176429-2 mg |
Ceftibuten |
97519-39-6 | 2mg |
$121.28 | 2023-01-04 | ||
| Biosynth | FC176429-5 mg |
Ceftibuten |
97519-39-6 | 5mg |
$181.95 | 2023-01-04 | ||
| Biosynth | FC176429-10 mg |
Ceftibuten |
97519-39-6 | 10mg |
$242.60 | 2023-01-04 | ||
| Biosynth | FC176429-25 mg |
Ceftibuten |
97519-39-6 | 25mg |
$546.00 | 2023-01-04 | ||
| Biosynth | FC176429-50 mg |
Ceftibuten |
97519-39-6 | 50mg |
$849.00 | 2023-01-04 |
ceftibuten Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran , Water ; 10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol , Water ; 20 °C; 1 h, 30 °C; rt → 20 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Silica ; 1.2 h, 80 °C
Riferimento
- Method for preparing ceftibuten, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten, Organic Process Research & Development, 2002, 6(2), 169-177
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
Riferimento
- Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
Riferimento
- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,
Metodo di produzione 8
Condizioni di reazione
Riferimento
- The synthesis of 3-hydroxycephalosporin compounds, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 40 min, < 15 °C
Riferimento
- Method for synthesizing ceftibutene, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Aluminum chloride Solvents: Anisole ; 0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, 0 °C
Riferimento
- Preparation method of Ceftibuten, China, , ,
Metodo di produzione 11
Condizioni di reazione
Riferimento
- Process for the preparation of 3-sulfonyloxy-3-cephem compounds, Japan, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Acetylacetone , Aluminum chloride , Hydrochloric acid Solvents: Anisole , Water
Riferimento
- Process for the preparation of cephem compounds, Japan, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Preparation of trans isomer of ceftibuten, China, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Preparation of diazabicyclooctane derivative as β-lactamase inhibitor, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Method for refining high-purity ceftibuten using acetonitrile and activated carbon, China, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Preparation of 2-aminothiazole-4-acetic acids, India, , ,
Metodo di produzione 19
Condizioni di reazione
Riferimento
- An improved process for the manufacture of 3-hydroxy-3-cephem derivatives, India, , ,
ceftibuten Raw materials
- (6R,7R)-7-[[(2Z)-4-Carboxy-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 7-Amino-3-chloro-3-cephem-4-carboxylic acid
- Ceftibuten Impurity 8
- (6R,7R)-7-[[(2Z)-2-[2-(Benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
- 2-Pentenedioic acid,2-[2-[[(phenylmethoxy)carbonyl]amino]-4-thiazolyl]-, 5-(phenylmethyl)ester, (Z)-
- Diphenylmethyl (6R,7R)-7-[[(2Z)-2-[2-(benzoylamino)-4-thiazolyl]-5-[(3-methyl-2-buten-1-yl)oxy]-1,5-dioxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- 5-THIA-1-AZABICYCLO[4.2.0]OCT-2-ENE-2-CARBOXYLIC ACID, 7-[[5-[(3-METHYL-2-BUTEN-1-YL)OXY]-1,5-DIOXO-2-[2-[[(PHENYLMETHOXY)CARBONYL]AMINO]-4-THIAZOLYL]-2-PENTEN-1-YL]AMINO]-8-OXO-, DIPHENYLMETHYL ESTER, (6R,7R)-
ceftibuten Preparation Products
ceftibuten Letteratura correlata
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
97519-39-6 (ceftibuten) Prodotti correlati
- 118081-34-8(Ceftibuten dihydrate)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
Fornitori consigliati
NewCan Biotech Limited
Membro d'oro
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
ASIACHEM I&E (JIANGSU) CO., LTD
Membro d'oro
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso